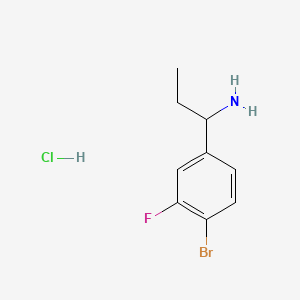

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride

Description

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is a halogenated arylalkylamine derivative characterized by a propylamine chain attached to a para-bromo and meta-fluoro-substituted benzene ring, with a hydrochloride salt counterion. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., ethylamine and cyclopropane derivatives) suggest key properties. Based on analogous compounds, its molecular formula is inferred as C₉H₁₂BrClFN, with a molecular weight of approximately 268.56 g/mol (calculated by extending the ethyl chain in to propyl). Such compounds are often utilized in pharmaceutical research as intermediates for drug discovery, particularly targeting central nervous system receptors or enzyme inhibitors due to their halogenated aromatic systems and amine functionality.

Properties

Molecular Formula |

C9H12BrClFN |

|---|---|

Molecular Weight |

268.55 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H |

InChI Key |

UMFYNSBPBQKJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Bromo-3-fluorophenyl)propanoic Acid Intermediate

The starting point is often the synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid, which serves as a precursor for the amine compound. This intermediate is typically prepared via bromination and fluorination of phenylpropanoic acid derivatives.

- Bromination and Fluorination: The aromatic ring is selectively brominated at the para position and fluorinated at the meta position relative to the propanoic acid group. This step can be performed using electrophilic aromatic substitution reactions with controlled reagent addition and temperature to achieve regioselectivity.

- Industrial Scale Optimization: Continuous flow reactors and automated reagent addition systems are employed to improve yield and purity by precise control of reaction parameters.

Conversion to 1-(4-Bromo-3-fluorophenyl)propan-1-amine

Following the preparation of the acid intermediate, conversion to the target amine hydrochloride involves several key transformations:

- Halogenated Ketone Formation: Analogous to methods reported for related compounds, bromination of propiophenone derivatives yields 2-bromo-1-(4-bromo-3-fluorophenyl)propan-1-one intermediates.

- Amination: Reaction of the bromo-ketone intermediate with ammonia or amine sources under basic conditions leads to substitution of the bromide with an amino group. This can be facilitated by nucleophilic substitution or reductive amination protocols.

- Reduction: Sodium borohydride or borane complexes (e.g., BH3-Me2S) are used to reduce ketone or amide intermediates to the corresponding amines.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.

Representative Reaction Conditions and Procedures

Analytical Characterization Supporting Preparation

The synthesized 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the aromatic substitution pattern and amine functionality.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Chromatography (HPLC or prep-HPLC): Used for purification and purity assessment.

- X-ray Crystallography: Confirms stereochemistry and salt form, especially for hydrochloride salt.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted derivatives can be formed.

Oxidation Products: Imines or oximes are typical products of oxidation.

Reduction Products: Secondary amines are the major products of reduction reactions.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Halogen Position: The target compound’s para-bromo and meta-fluoro substituents (inferred from ) contrast with ortho-bromo in 1-(2-bromophenyl)propan-1-amine HCl .

- Fluorine vs. Bromine : Fluorine’s electronegativity (e.g., in ) enhances metabolic stability and lipophilicity, whereas bromine’s bulkiness (e.g., in ) may improve steric interactions in binding pockets.

Chain Modifications and Steric Effects

Cyclic vs. Linear Structures

Functional Group Variations

- The phenoxy linker in introduces an oxygen atom, enhancing solubility in polar solvents compared to purely hydrocarbon-linked amines.

Research Findings and Trends

- Biological Activity : Brominated analogs (e.g., ) are frequently explored in kinase inhibitor research due to bromine’s ability to form halogen bonds with target proteins.

- Synthetic Utility : Ethylamine derivatives (e.g., ) are common intermediates in reductive amination pathways, while cyclopropane derivatives (e.g., ) often require specialized ring-opening or strain-inducing reactions.

- Solubility and Stability: Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for in vitro assays. Fluorinated compounds (e.g., ) generally exhibit enhanced metabolic stability over non-fluorinated analogs.

Biological Activity

1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which significantly influences its biological properties. The molecular formula is , with a molecular weight of 225.54 g/mol. The unique substitutions on the phenyl ring are believed to enhance the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects through interactions with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.

- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways that affect cell growth and survival.

The halogen substituents (bromine and fluorine) increase hydrophobicity and may facilitate π-stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological targets .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown:

- Broad-Spectrum Activity : It has been investigated for activity against various bacterial strains, including drug-resistant pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies suggest that this compound exhibits an MIC comparable to established antibiotics against certain Gram-positive bacteria .

Anticancer Activity

The compound has also been explored for its potential anticancer effects:

- Cell Viability Studies : In vitro studies have demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). For instance, one study reported a reduction in Caco-2 cell viability by approximately 39.8% at specific concentrations .

| Cell Line | Viability Reduction (%) | Concentration (µg/mL) |

|---|---|---|

| Caco-2 | 39.8 | 10 |

| A549 | 31.9 | 10 |

Study on Antimicrobial Properties

In a comparative study, this compound was tested against several bacterial strains. The results indicated:

- Efficacy Against Resistant Strains : The compound showed promising results against vancomycin-resistant Enterococcus faecium with an MIC of 16 µg/mL .

Study on Anticancer Properties

In another study focusing on anticancer activity, the compound's effect on Caco-2 cells was evaluated. The findings revealed:

- Significant Reduction in Cell Viability : Treatment resulted in a significant decrease in cell viability compared to untreated controls (p < 0.001), indicating potential as an anticancer agent .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity |

|---|---|---|

| 1-(4-bromo-3-chlorophenyl)propan-1-amine hydrochloride | Bromine and chlorine substituents | Moderate |

| 1-(4-fluorophenyl)propan-1-amine hydrochloride | Fluorine substituent only | Low |

| 1-(3-bromo-4-fluorophenyl)propan-2-amine | Different substitution pattern | Low |

The unique combination of bromine and fluorine in the target compound enhances its reactivity and biological activity compared to others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromo-3-fluorophenyl)propan-1-amine hydrochloride?

- Methodological Answer : Common routes involve multi-step organic synthesis:

- Step 1 : Bromo-fluorination of phenylpropanol precursors via electrophilic aromatic substitution (e.g., using Br₂/Fe catalyst or fluorinating agents like Selectfluor®).

- Step 2 : Reduction of intermediate nitro compounds or ketones using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

- Final Step : Hydrochloride salt formation via treatment with HCl in anhydrous conditions .

- Validation : Structural confirmation via NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis ensures purity and correct stereochemistry .

Q. How does the compound’s halogen substitution (Br, F) influence its reactivity in cross-coupling reactions?

- Answer : The 4-bromo group facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids), while the 3-fluoro group acts as an electron-withdrawing substituent, directing regioselectivity in electrophilic substitutions.

- Experimental Design : Optimize reaction conditions (e.g., Pd catalysts, base selection) using kinetic studies and DFT calculations to predict activation barriers .

Q. What are the standard protocols for characterizing this compound’s stability under varying pH and temperature?

- Methodology :

- Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C.

- Analysis : Monitor degradation via HPLC-UV and LC-MS, identifying hydrolytic or oxidative byproducts.

- Recommendation : Store at –20°C in anhydrous, inert atmospheres to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?

- Approach :

- Docking Studies : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., serotonin receptors).

- MD Simulations : Perform molecular dynamics (MD) over 100 ns to assess binding stability and conformational changes.

- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. inactive results)?

- Analysis Framework :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables (e.g., serum concentration, incubation time).

- Orthogonal Assays : Validate activity using alternate methods (e.g., ELISA for cytokine suppression vs. Western blot).

- SAR Studies : Modify substituents (e.g., replacing Br with Cl or CH₃) to isolate pharmacophore contributions .

Q. How do structural analogs (e.g., 1-(4-Chloro-3-fluorophenyl)propan-1-amine) compare in pharmacokinetic profiles?

- Comparative Study :

- In Vitro ADME : Assess metabolic stability using liver microsomes, plasma protein binding via ultrafiltration.

- Key Findings : Bromine’s higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine analogs.

- Data Interpretation : Correlate logP values (measured via shake-flask method) with in vivo bioavailability .

Q. What role does the hydrochloride counterion play in crystallization and solubility?

- Crystallography Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.